molecular formula C24H18FNO3 B11389398 9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11389398
M. Wt: 387.4 g/mol
InChI Key: FQDJGCDOOKZECA-UHFFFAOYSA-N
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Description

9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4-phenyl-2H-chromen-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the chromeno[8,7-e][1,3]oxazin-2-one core structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for inflammatory disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: Known for its potent anti-inflammatory activity.

    4-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: Exhibits similar biological activities but with different potency and selectivity.

Uniqueness

9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its interaction with molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18FNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2

InChI Key

FQDJGCDOOKZECA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)F

Origin of Product

United States

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